molecular formula C22H41NO7 B1211400 1,5-Anhydro-2-C-(carboxymethyl-N-hydroxyamide)-2-deoxy-3-O-myristoyl-D-glucitol

1,5-Anhydro-2-C-(carboxymethyl-N-hydroxyamide)-2-deoxy-3-O-myristoyl-D-glucitol

Cat. No.: B1211400
M. Wt: 431.6 g/mol
InChI Key: INAPDIIIYSWKOC-XHIHJMKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TU-514 involves several steps, starting with the preparation of the core glucitol structureThe reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions to introduce the desired functional groups

Chemical Reactions Analysis

TU-514 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the glucitol core can be oxidized to form carbonyl compounds.

    Reduction: The carboxymethyl-N-hydroxyamide group can be reduced to form primary amines.

    Substitution: The myristoyl ester chain can be substituted with other fatty acid chains under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TU-514 is widely used in scientific research, particularly in the study of bacterial lipid A biosynthesis. Its applications include:

Mechanism of Action

TU-514 exerts its effects by binding to the active site of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This binding inhibits the enzyme’s activity, preventing the deacetylation step in the biosynthesis of lipid A. The inhibition is facilitated by the chelation of the catalytic zinc ion in the active site by the hydroxamic acid group in TU-514 .

Comparison with Similar Compounds

TU-514 is unique due to its specific structure designed to inhibit LpxC. Similar compounds include:

    CHIR-090: Another potent LpxC inhibitor with a different chemical structure.

    LpxC-4: A substrate-analogue inhibitor with a similar mechanism of action but different functional groups.

    BB-78485: An LpxC inhibitor with a distinct structure and binding mode.

These compounds share the common goal of inhibiting LpxC but differ in their chemical structures and specific interactions with the enzyme .

Properties

Molecular Formula

C22H41NO7

Molecular Weight

431.6 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3-hydroxy-5-[2-(hydroxyamino)-2-oxoethyl]-2-(hydroxymethyl)oxan-4-yl] tetradecanoate

InChI

InChI=1S/C22H41NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)30-22-17(14-19(25)23-28)16-29-18(15-24)21(22)27/h17-18,21-22,24,27-28H,2-16H2,1H3,(H,23,25)/t17-,18+,21+,22+/m0/s1

InChI Key

INAPDIIIYSWKOC-XHIHJMKYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]([C@H]1O)CO)CC(=O)NO

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(COC(C1O)CO)CC(=O)NO

Synonyms

3,6-anhydro-3-deoxy-N-hydroxy-3-C-hydroxymethyl-4-O-myristoyl-D-gluco-heptonamide
TU-514

Origin of Product

United States

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